molecular formula C21H26N6O2 B6978737 tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate

tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate

Cat. No.: B6978737
M. Wt: 394.5 g/mol
InChI Key: UYBAVLZYKYIECB-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine moiety with a tetrahydroquinoline unit, linked through a carbamate group. The tert-butyl group adds steric hindrance, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-21(2,3)29-20(28)26-16-4-5-18-15(8-16)9-17(12-23-18)22-10-14-11-24-19-6-7-25-27(19)13-14/h6-7,9,11-13,16,22H,4-5,8,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAVLZYKYIECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)NCC3=CN4C(=CC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine aldehydes under acidic or basic conditions.

    Synthesis of the tetrahydroquinoline unit: This step may involve the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Coupling of the two units: The pyrazolo[1,5-a]pyrimidine and tetrahydroquinoline units are linked through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.

    Introduction of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced carbamate derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives and tetrahydroquinoline-based compounds.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are known for their biological activity and are often studied for their potential as therapeutic agents.

    Tetrahydroquinoline derivatives: These compounds are also of interest due to their diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for research in various scientific fields.

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